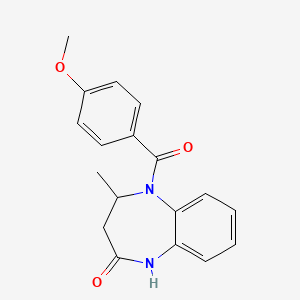

5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This particular compound is characterized by the presence of a methoxybenzoyl group and a tetrahydrobenzodiazepinone core, which contribute to its unique chemical and pharmacological properties.

Mechanism of Action

are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. This is achieved by enhancing the effect of GABA, the major inhibitory neurotransmitter in the brain .

The pharmacokinetics of benzodiazepines vary significantly depending on the individual drug, with some (like diazepam) having long half-lives and active metabolites, and others (like triazolam) having short half-lives with no active metabolites .

The biochemical pathways affected by benzodiazepines involve the modulation of GABA_A receptors, which leads to an increase in inhibitory effects in the central nervous system .

The result of action of benzodiazepines includes a decrease in anxiety, induction of sleep, relaxation of muscles, and prevention of seizures .

The action environment can be influenced by various factors such as the individual’s metabolism, the presence of other drugs, and the individual’s tolerance to benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with a suitable amine precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Formation of 5-(4-hydroxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Reduction: Formation of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ol.

Substitution: Formation of various substituted benzodiazepines depending on the substituent introduced.

Scientific Research Applications

5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the methoxybenzoyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural variation can influence its binding affinity to GABA receptors and its overall therapeutic profile.

Biological Activity

5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the class of 1,5-benzodiazepines. This compound exhibits a unique structure characterized by a methoxybenzoyl group at the fifth position and a methyl group at the fourth position of the tetrahydrobenzodiazepine framework. Its molecular formula is C12H14N2O3 with a molecular weight of approximately 234.25 g/mol .

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the benzodiazepine core and subsequent modifications to introduce the methoxybenzoyl and methyl substituents. Understanding these reactions is crucial for exploring structure-activity relationships and potential derivatives .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the central nervous system (CNS). Benzodiazepines are known for their ability to modulate gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic, sedative, and muscle relaxant effects. The specific interactions of this compound with GABA receptors remain an area for further research.

Pharmacological Studies

Recent studies have shown that derivatives of benzodiazepines exhibit various biological activities including:

- Antimicrobial Activity : Some studies indicate moderate to good antimicrobial properties among benzodiazepine derivatives. This suggests that this compound may also possess similar properties .

- Antioxidant Properties : Research has indicated that certain benzodiazepine derivatives can exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related cellular damage.

Table 1: Comparison of Biological Activities

Research Insights

A study focusing on the synthesis and biological evaluation of similar compounds highlighted that structural modifications significantly influence their pharmacological profiles. For instance:

- Antimicrobial Activity : Compounds with similar structural motifs demonstrated varying levels of antimicrobial efficacy against different bacterial strains.

- CNS Activity : The interaction with GABA receptors was confirmed through in vitro assays showing enhanced binding affinity in certain derivatives compared to traditional benzodiazepines.

Properties

IUPAC Name |

5-(4-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-11-17(21)19-15-5-3-4-6-16(15)20(12)18(22)13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJGLEDZBFQZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.